molecular formula C12H14N4O B1440595 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one CAS No. 1283109-45-4

2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one

Cat. No. B1440595
CAS RN: 1283109-45-4
M. Wt: 230.27 g/mol
InChI Key: PICJQFQBRSLFIK-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one, also known as AP6P, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. It belongs to the pyridazinone family of molecules and has been used in various biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The chemical is involved in the synthesis of various heterocyclic compounds with pharmacological significance. In particular, pyridine derivatives, including those related to 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one, have been found in natural and synthetic pharmaceutical agents. These derivatives exhibit diverse biological activities such as being COX-2 inhibitors and cardiotonic agents for treating congestive heart failure. They are also noted for antitumor and antibacterial activities (Ashok, Pallavi, Reddy, & Rao, 2006).

Biochemical Amplification and Antimicrobial Effects

  • Compounds related to 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one have been used in the amplification of phleomycin against Escherichia coli, highlighting their potential in enhancing the effectiveness of existing antimicrobial agents (Brown & Cowden, 1982).

Applications in Cancer Research

  • The compound's derivatives have been investigated for their interactions with the colchicine binding site of tubulin. This suggests potential applications in cancer research, particularly in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Chemical Structure and Metal Complex Formation

  • It has been used in the synthesis of various unsymmetrical tripodal amines, which are important in the formation of metal complexes, such as Cu(II) complexes. These complexes have applications in various fields, including catalysis and material science (Keypour et al., 2015).

Medicinal Chemistry

  • Derivatives of this compound have been synthesized as potential anticancer agents, acting as mitotic inhibitors and displaying significant activity against tumors (Temple et al., 1987).

properties

IUPAC Name

2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-6-1-9-16-12(17)3-2-11(15-16)10-4-7-14-8-5-10/h2-5,7-8H,1,6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICJQFQBRSLFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CC=NC=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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